S-[(1,3-Benzoxazol-2-yl)methyl] piperidine-1-carbothioate

Physicochemical profiling CNS drug-likeness Blood-brain barrier permeability

S-[(1,3-Benzoxazol-2-yl)methyl] piperidine-1-carbothioate (CAS 64887-11-2) is a heterocyclic small molecule (C₁₄H₁₆N₂O₂S, MW 276.35 g/mol) that combines a benzoxazole bicyclic scaffold with a piperidine ring via a thiocarbamate (carbothioate) methylene linker. The compound is classified as a piperidine-1-carbothioate derivative and is primarily procured as a research chemical for sigma receptor pharmacology studies and benzoxazole-based probe development.

Molecular Formula C14H16N2O2S
Molecular Weight 276.36 g/mol
CAS No. 64887-11-2
Cat. No. B12886624
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameS-[(1,3-Benzoxazol-2-yl)methyl] piperidine-1-carbothioate
CAS64887-11-2
Molecular FormulaC14H16N2O2S
Molecular Weight276.36 g/mol
Structural Identifiers
SMILESC1CCN(CC1)C(=O)SCC2=NC3=CC=CC=C3O2
InChIInChI=1S/C14H16N2O2S/c17-14(16-8-4-1-5-9-16)19-10-13-15-11-6-2-3-7-12(11)18-13/h2-3,6-7H,1,4-5,8-10H2
InChIKeyHCNYNLIHGIGBFN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

S-[(1,3-Benzoxazol-2-yl)methyl] piperidine-1-carbothioate (CAS 64887-11-2): Structural Identity and Procurement-Relevant Physicochemical Profile


S-[(1,3-Benzoxazol-2-yl)methyl] piperidine-1-carbothioate (CAS 64887-11-2) is a heterocyclic small molecule (C₁₄H₁₆N₂O₂S, MW 276.35 g/mol) that combines a benzoxazole bicyclic scaffold with a piperidine ring via a thiocarbamate (carbothioate) methylene linker . The compound is classified as a piperidine-1-carbothioate derivative and is primarily procured as a research chemical for sigma receptor pharmacology studies and benzoxazole-based probe development. Key procurement-relevant identifiers include InChI Key HCNYNLIHGIGBFN-UHFFFAOYSA-N and Canonical SMILES C1CCN(CC1)C(=O)SCC2=NC3=CC=CC=C3O2 . Available purity specifications from suppliers reach ≥97%, with recommended long-term storage at -20°C under inert atmosphere .

Why S-[(1,3-Benzoxazol-2-yl)methyl] piperidine-1-carbothioate Cannot Be Interchanged with Generic Piperidine-1-carbothioates or Benzoxazole Derivatives


The simultaneous presence of three structural pharmacophores—the benzoxazole heterocycle, the piperidine basic amine, and the thiocarbamate methylene linker—creates a combinatorial interaction surface that is absent in any single generic replacement. Replacing the benzoxazole with a phenyl ring (as in S-benzyl piperidine-1-carbothioate, CAS 51861-50-8) eliminates two hydrogen-bond acceptor sites (ring O and N atoms) and reduces the polar surface area by approximately 20–30 Ų , altering both target engagement geometry and passive membrane permeability. Conversely, benzoxazole derivatives lacking the piperidine-carbothioate moiety (e.g., 5-chlorobenzoxazole-azepane sigma ligands) exhibit different basic amine pKa values and linker-dependent conformational flexibility, which directly impacts sigma-1/sigma-2 selectivity ratios [1]. The thiocarbamate group itself is metabolically labile through thioesterase-mediated hydrolysis, a clearance pathway that is fundamentally different from the oxidative metabolism dominating ether-linked or directly C–C linked benzoxazole-piperidine analogs [1]. These three features—benzoxazole H-bonding topology, thiocarbamate metabolic susceptibility, and piperidine basicity—are interdependent; altering any single component produces a compound with quantitatively different target affinity, selectivity, and ADME profile.

Quantitative Differentiation Evidence for S-[(1,3-Benzoxazol-2-yl)methyl] piperidine-1-carbothioate (CAS 64887-11-2) vs. Closest Structural Analogs


Polar Surface Area (PSA) and Hydrogen-Bond Acceptor Count: Benzoxazole vs. Phenyl Substituent Differentiation

The benzoxazole moiety in CAS 64887-11-2 contributes an endocyclic oxygen and nitrogen atom, yielding a calculated topological polar surface area (TPSA) of 71.64 Ų with 4 hydrogen-bond acceptors . The closest phenyl-substituted analog, S-benzyl piperidine-1-carbothioate (CAS 51861-50-8), replaces the benzoxazole with a phenyl group, resulting in a molecular formula of C₁₃H₁₇NOS (MW 235.35) with only 2 hydrogen-bond acceptors and an estimated TPSA of approximately 45–50 Ų . This PSA difference of ~22–27 Ų places CAS 64887-11-2 closer to the optimal CNS drug-likeness window (60–90 Ų) while providing additional H-bond acceptor capacity for target binding interactions [1].

Physicochemical profiling CNS drug-likeness Blood-brain barrier permeability

Lipophilicity (LogP) Differentiation: Benzoxazole Moiety Increases LogP vs. Unsubstituted Phenyl Analogs

The calculated LogP of CAS 64887-11-2 is 3.60 , reflecting the contribution of the lipophilic benzoxazole fused ring system. By comparison, S-benzyl piperidine-1-carbothioate (CAS 51861-50-8), which replaces the benzoxazole oxygen and nitrogen with a simple phenyl ring, has a calculated LogP of approximately 3.0–3.2 based on fragment-based estimation for C₁₃H₁₇NOS . The ΔLogP of +0.4 to +0.6 log units corresponds to an approximately 2.5–4× increase in octanol-water partition coefficient, which directly impacts tissue distribution, metabolic partitioning, and non-specific protein binding [1].

Lipophilicity Membrane permeability Metabolic stability

Structural Pharmacophore Differentiation: Thiocarbamate Linker Geometry Enables Distinct Sigma Receptor Binding Mode vs. Directly Linked Benzoxazole-Piperidines

The methylene-thiocarbamate (-CH₂-S-C(=O)-) linker in CAS 64887-11-2 provides a rotatable bond count of 3 between the benzoxazole and piperidine moieties, creating conformational flexibility distinct from directly C–C linked benzoxazole-piperidine analogs . In the Romeo et al. (2019) study of benzoxazole-based sigma receptor ligands, linker length and composition were identified as critical determinants of sigma-1/sigma-2 selectivity: compounds with four-unit alkyl spacers (e.g., compound 24, Ki σ₁ = 0.78 nM, Ki σ₂ = 7.61 nM; selectivity ratio σ₂/σ₁ = 9.8) showed markedly different selectivity profiles from shorter-linked analogs [1]. While direct experimental Ki data for CAS 64887-11-2 are not available in the peer-reviewed literature at the time of this analysis, the thiocarbamate linker provides a metabolically distinct clearance pathway (thioesterase hydrolysis) compared to the oxidative metabolism of alkyl-linked benzoxazole-piperidines [2].

Sigma receptor pharmacology Thiocarbamate metabolism Linker-dependent selectivity

Supplier Purity Benchmark: CAS 64887-11-2 Available at ≥97% Purity Establishes Minimum Procurement Specification vs. Uncharacterized Analogs

CAS 64887-11-2 is commercially available from multiple suppliers at a specified minimum purity of 97% (Catalog Number CM1054478) , with molecular identity confirmed by the InChI Key HCNYNLIHGIGBFN-UHFFFAOYSA-N . In contrast, the closest structural analog S-benzyl piperidine-1-carbothioate (CAS 51861-50-8) is available at 95% purity from specialty suppliers . The 2% higher minimum purity specification reduces the confounding effect of impurities in dose-response assays by limiting total impurity contribution to ≤3%, establishing a procurement-quality baseline that directly impacts reproducibility of biological replicate experiments.

Chemical procurement Purity specification Quality control

Molecular Weight Differentiation: Increased MW of CAS 64887-11-2 Alters PK Prediction Relative to Lower-MW Piperidine Carbothioates

CAS 64887-11-2 has a molecular weight of 276.35 g/mol , which is 41.0 g/mol heavier than S-benzyl piperidine-1-carbothioate (235.35 g/mol) and 13.0 g/mol heavier than dimepiperate (CAS 61432-55-1, MW 263.4 g/mol) . At 276 Da, CAS 64887-11-2 remains within the optimal fragment-like (MW < 300) and lead-like (MW < 350) chemical space, yet the additional mass from the benzoxazole moiety contributes to a higher fraction of sp²-hybridized carbons (Fsp³ ≈ 0.43 vs. ~0.54 for S-benzyl analog), which is associated with improved developability profiles including lower promiscuity and reduced attrition in preclinical development [1].

Molecular weight Drug-likeness Fragment-based drug discovery

Research and Industrial Application Scenarios for S-[(1,3-Benzoxazol-2-yl)methyl] piperidine-1-carbothioate (CAS 64887-11-2) Based on Quantitative Differentiation Evidence


Sigma Receptor Pharmacophore Mapping: Benzoxazole-Thiocarbamate Linker Optimization

Researchers conducting sigma-1/sigma-2 receptor structure-activity relationship (SAR) studies can employ CAS 64887-11-2 as a scaffold-diversification probe to evaluate how the thiocarbamate linker geometry affects sigma receptor subtype selectivity. The Romeo et al. (2019) study demonstrated that linker composition critically determines sigma-1 vs. sigma-2 selectivity in benzoxazole-based ligands, with selectivity ratios ranging from 0.6 to 9.8 depending on linker length and composition [1]. CAS 64887-11-2 introduces a metabolically labile thiocarbamate group not present in that series, enabling comparative metabolic stability assessments in liver microsome assays. Procurement at ≥97% purity ensures that observed activity differences can be confidently attributed to the compound rather than impurities.

CNS Penetration Prediction Model Validation Using Physicochemical Differentiation Data

With a TPSA of 71.64 Ų and cLogP of 3.60 , CAS 64887-11-2 occupies a CNS drug-like physicochemical space (TPSA < 90 Ų, LogP 1–5) that is distinct from the lower-TPSA, lower-LogP S-benzyl analog. This property pair makes it suitable for validating in silico blood-brain barrier (BBB) penetration models that use TPSA-LogP bivariate classifiers. The compound's 4 H-bond acceptors (vs. 2 in the phenyl analog) provide additional parameter space to test the discriminatory power of BBB models such as the Clark CNS MPO scoring system.

Thiocarbamate Metabolic Stability Profiling: Hydrolytic vs. Oxidative Clearance Comparison

The thiocarbamate functional group in CAS 64887-11-2 is susceptible to thioesterase-mediated hydrolysis, a clearance mechanism orthogonal to the CYP450-mediated oxidative metabolism that dominates most benzoxazole-piperidine compounds linked via alkyl chains [2]. Investigators studying prodrug strategies or seeking rapid systemic clearance can use this compound as a metabolic comparator to quantify the contribution of hydrolytic vs. oxidative pathways in their assay system. The molecular weight of 276.35 g/mol permits detection by standard LC-MS/MS methods without specialized ionization conditions.

Fragment-Based Drug Discovery: Benzoxazole-Piperidine Fragment Linking Studies

At MW 276.35 g/mol with an Fsp³ of approximately 0.43 , CAS 64887-11-2 sits at the upper boundary of fragment-like chemical space (MW < 300, Fsp³ ≥ 0.40). It can serve as a fragment-linking control compound in studies that merge benzoxazole-containing fragment hits (typical MW 150–200) with piperidine-based basic amine fragments. The commercial availability at 97% purity with defined InChI Key satisfies the identity and quality requirements for fragment library registration in academic and industrial screening collections.

Quote Request

Request a Quote for S-[(1,3-Benzoxazol-2-yl)methyl] piperidine-1-carbothioate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.